molecular formula C23H30O6 B1265159 Sterelactone C

Sterelactone C

Cat. No. B1265159
M. Wt: 402.5 g/mol
InChI Key: MIYIESSPGYJWFP-KPUOSGPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterelactone C is a natural product found in Stereum with data available.

Scientific Research Applications

Molecular Mechanisms and Selective Glucocorticoid Receptor Agonists

Sterelactone C, being a glucocorticoid (GC), plays a significant role in anti-inflammatory and immunosuppressive treatments. The therapeutic effects of GCs, including Sterelactone C, are mediated through various mechanisms such as classical genomic action via the cytosolic glucocorticoid receptor, non-genomic effects, and interactions with cellular membranes. The development of selective glucocorticoid receptor agonists (SEGRAs) represents an advancement in this field, aiming to induce transrepression while minimizing transactivation processes, thus reducing side effects (Stahn et al., 2007).

Drug Delivery Systems and Endothelial Cell Impact

Sterelactone C's role in drug delivery systems (DDSs) is vital. Studies demonstrate the feasibility of encapsulating drugs like Sterelactone C in polymers like polycaprolactone (PCL) using electrospinning techniques. This method doesn't affect the biological activity of the encapsulated drug and shows promising results in enhancing drug delivery efficiency (Repanas et al., 2016).

Immunomodulatory Effects in Clinical Applications

In the context of coronary artery stent implantation, glucocorticoids like Sterelactone C have shown to significantly reduce clinical events and angiographic restenosis rate. This is particularly notable in patients with high systemic markers of inflammation after the procedure, highlighting the immunosuppressive capabilities of Sterelactone C (Versaci et al., 2002).

Glucocorticoid Receptor Polymorphism

Research shows that polymorphisms in the glucocorticoid receptor, which interacts with compounds like Sterelactone C, can affect transrepression but not transactivation. This insight is crucial in understanding the differential responses to glucocorticoid therapy among individuals (van den Akker et al., 2006).

Glucocorticoid Biology and Therapeutic Applications

Sterelactone C's therapeutic effectiveness is linked to its interaction with the glucocorticoid receptor (GR). An understanding of GC and GR biology is essential for developing improved therapies using Sterelactone C, especially in inflammation, autoimmune diseases, and cancer (Timmermans et al., 2019).

Protein-Binding and Measurement Techniques

Research on the protein-binding properties of steroids like Sterelactone C has led to advancements in the measurement of corticoids in body fluids, enhancing our ability to monitor and study the effects of these compounds (Murphy, 1967).

properties

Product Name

Sterelactone C

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] octanoate

InChI

InChI=1S/C23H30O6/c1-4-5-6-7-8-9-16(25)28-18-17-14(10-21(18,2)3)11-22-13-23(22,15(17)12-24)20(27)29-19(22)26/h10,12,18,20,27H,4-9,11,13H2,1-3H3/t18-,20-,22-,23-/m1/s1

InChI Key

MIYIESSPGYJWFP-KPUOSGPGSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O

Canonical SMILES

CCCCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O

synonyms

sterelactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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